

# Brepocitinib vs tofacitinib dermal pharmacokinetics pig model

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## Compound Focus: Brepocitinib

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## Quantitative Dermal PK Comparison

The following data comes from a study that administered topical formulations to domestic pigs twice daily for 7 days. Dermal exposure was assessed on day 7. The "dISFu" (unbound drug in dermal interstitial fluid) is considered a key measure for pharmacologically active drug concentration [1].

Drug & Formulation	dOFM - dISFu avg (nM)	dOFM - dISFtot avg (nM)	Biopsy - Upper Dermis ( $\mu\text{M}$ )	Biopsy - Lower Dermis ( $\mu\text{M}$ )
Brepocitinib 3% cream	6.9	10	12.8	1.3
Tofacitinib 2% ointment	3.3	4.3	2.9	0.2

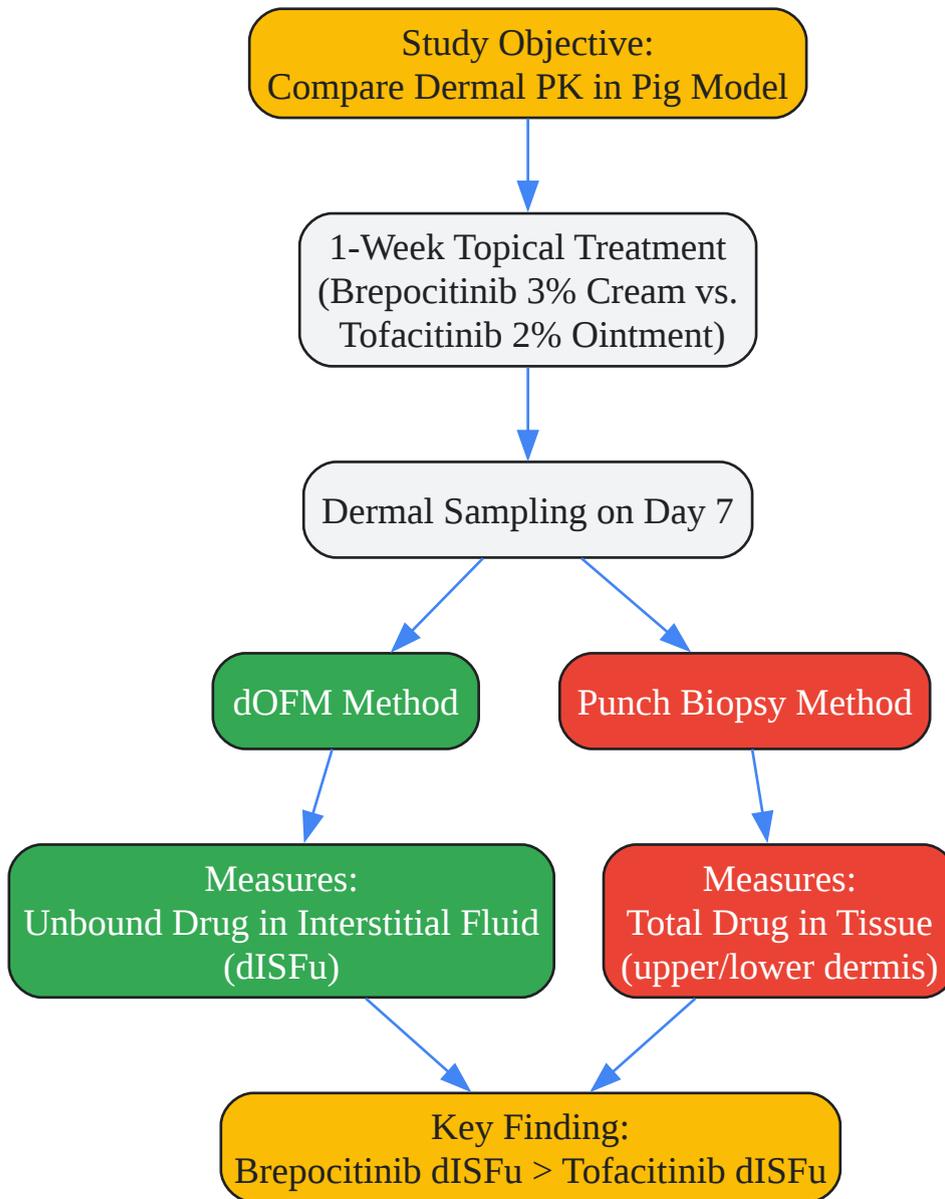
> **Source:** Data is from a single in vivo pig model study designed to compare dOFM and biopsy sampling methods [1].

## Experimental Protocol Overview

The comparative data was generated under the following experimental conditions [1]:

- **Animal Model:** Domestic pigs.
- **Dosing:** Topical formulations applied twice daily (BID) for 7 days.
- **Formulations:** **Brepocitinib** 3% cream and Tofacitinib 2% ointment.
- **Assessment Day:** Day 7.
- **PK Sampling Methods:**
  - **dOFM (dermal Open Flow Microperfusion):** This method was used to directly sample the dermal interstitial fluid (ISF), providing concentrations of both the total (dISF<sub>tot</sub>) and, crucially, the unbound (dISF<sub>u</sub>) drug. The dISF<sub>u</sub> is considered the pharmacologically active fraction.
  - **Punch Biopsies:** Punch biopsies were taken and then heat-separated to analyze total drug concentrations in the upper and lower dermis.

The core relationship between the experimental setup and the resulting data can be visualized in the workflow below:



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## Interpretation of Findings and Methodology

- **Primary Finding:** The data shows that the **unbound concentration of breprocitinib in the dermis (6.9 nM) was approximately twice that of tofacitinib (3.3 nM)** when measured by dOFM [1]. According to the "free drug hypothesis," this unbound fraction is responsible for the pharmacological activity, making this a critical PK parameter for comparing efficacy [1].
- **Superiority of dOFM:** The study concluded that dOFM is a more robust and reliable method for determining dermal drug exposure than tissue biopsies. Biopsy measurements showed much higher

and more variable values, likely due to contributions from drug bound to tissue or associated with skin appendages, which does not reflect the bioavailable drug concentration [1].

## Suggestions for Further Research

The provided data offers a direct, head-to-head comparison of dermal PK. To build a complete picture for your guide, you might want to investigate:

- **Clinical Correlation:** Explore how these PK differences translate into clinical efficacy and safety outcomes in human trials for specific indications like psoriasis or alopecia areata [2] [3].
- **Mechanism of Action:** While both are JAK inhibitors, their specific inhibition profiles differ. Tofacitinib primarily inhibits JAK1 and JAK3, while **brepocitinib** is a TYK2/JAK1 inhibitor [4] [5]. Including this mechanistic distinction can add depth to your guide.

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## References

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